

Recommended cell culture working concentration for Mik-665

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Compound of Interest		
Compound Name:	Mik-665	
Cat. No.:	B15582650	Get Quote

Mik-665: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptotic pathway. [2] Overexpression of Mcl-1 is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy.[1] Mik-665 binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins, thereby triggering programmed cell death in Mcl-1-dependent cancer cells.[1] These application notes provide recommended working concentrations and detailed protocols for utilizing Mik-665 in cell-based assays.

Mechanism of Action

Mik-665 selectively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins such as Bak and Bax.[2] This frees Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[3][4]



Caption: Mechanism of action of Mik-665.

Recommended Working Concentrations

The optimal working concentration of **Mik-665** is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 for each new cell line. The following tables summarize reported IC50 values and concentration ranges used in various studies.

Table 1: In Vitro IC50 Values for Mik-665

Cell Line	Cancer Type	IC50 (nM)	Reference
NCI-H929	Multiple Myeloma	250	[5]
AML Patient Samples (sensitive)	Acute Myeloid Leukemia	2 - 5.4	[6]
AML Patient Samples (intermediate)	Acute Myeloid Leukemia	14.5 - 45	[6]
AML Patient Samples (resistant)	Acute Myeloid Leukemia	134.8 - 158.4	[6]
Lymphocytes (from AML patients)	Acute Myeloid Leukemia	52.6, 97.3, 84.5	[7][8]
Healthy Leukocytes	Healthy Donor	36.4 - 192	[7]
Healthy Lymphocytes	Healthy Donor	32.1 - 204.5	[7]

Table 2: Recommended Concentration Ranges for Cell-Based Assays



Assay Type	Cell Type	Concentration Range	Incubation Time	Reference
Single Agent Viability	AML Cell Lines	6.25 - 100 nM	48 hours	[7]
Combination Studies	AML Patient Samples	1 - 1000 nM	48 hours	[7]
Combination Studies	Melanoma Cell Lines	0.156 - 10 μΜ	Not Specified	[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the effect of **Mik-665** on cell viability by measuring ATP levels.

Materials:

- Mik-665
- Appropriate cell culture medium
- White, opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- · Cell Seeding:
 - · Harvest and count cells.
 - \circ Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium.



 Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (if applicable) and recovery.

Compound Treatment:

- Prepare serial dilutions of Mik-665 in culture medium. A suggested starting range is 0.1 nM to 1000 nM.
- Include a vehicle control (e.g., DMSO at the same final concentration as the highest Mik-665 concentration).
- \circ Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate **Mik-665** dilution or vehicle control.

Incubation:

Incubate the plate for 48 hours at 37°C, 5% CO2.[7]

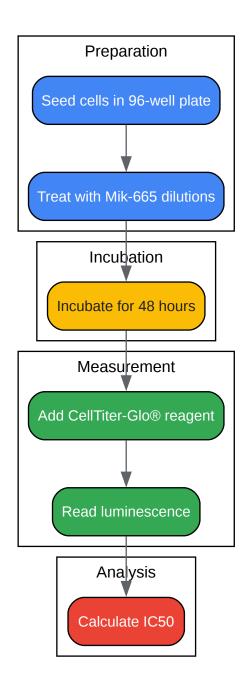
• Viability Measurement:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

Data Analysis:

- Subtract the background luminescence (medium only).
- Normalize the data to the vehicle control to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.





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Caption: Workflow for Cell Viability Assay.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by Mik-665 using flow cytometry.



Materials:

- Mik-665
- · Appropriate cell culture medium
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Propidium Iodide (PI)
- 1X Binding Buffer
- Phosphate-Buffered Saline (PBS)
- · Flow cytometer

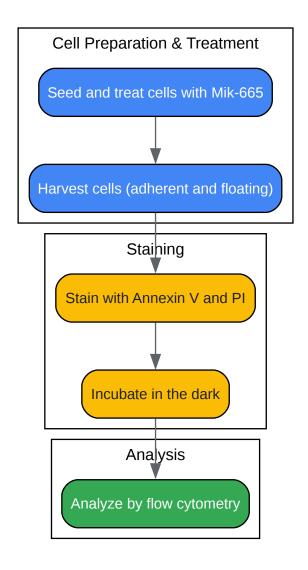
Procedure:

- Cell Seeding and Treatment:
 - Seed 1-2 x 10⁶ cells per well in 6-well plates.
 - Treat cells with the desired concentrations of Mik-665 (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
- Cell Harvesting:
 - Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
 - Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
- Staining:
 - Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI.[10]



- Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
- Add 400 μL of 1X Binding Buffer to each tube.[10]
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour.
 - Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
 - Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)





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Caption: Workflow for Apoptosis Assay.

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